3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid typically involves the bromination and chlorination of a suitable phenolic precursor, followed by the introduction of the prop-2-enoic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. These methods are optimized for efficiency and yield, ensuring the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and hydroxyl groups allows it to engage in various chemical interactions, potentially affecting biological processes or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-hydroxybenzophenone
- 3-Bromo-5-chloro-2-hydroxyacetophenone
- 3-Bromo-5-chloro-2-fluorophenyl
Uniqueness
3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid is unique due to the combination of its functional groups and the prop-2-enoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(3-bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-7-4-6(11)3-5(9(7)14)1-2-8(12)13/h1-4,14H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWAJWDTLCJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627560 |
Source
|
Record name | 3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773129-02-5 |
Source
|
Record name | 3-(3-Bromo-5-chloro-2-hydroxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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